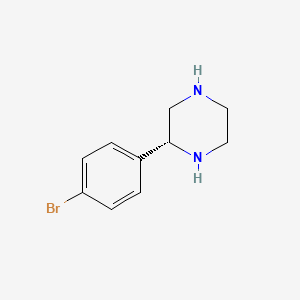

(R)-2-(4-Bromophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

(2R)-2-(4-bromophenyl)piperazine |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 |

InChI Key |

ZXWFFOCOSVMOPB-JTQLQIEISA-N |

Isomeric SMILES |

C1CN[C@@H](CN1)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

The Enduring Significance of Piperazine Scaffolds

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a fundamental building block in the synthesis of a vast array of compounds. researchgate.netnih.gov Its prevalence in medicinal chemistry can be attributed to several key factors. The two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate a molecule's biological activity and pharmacokinetic profile. rsc.orgtandfonline.com Furthermore, the piperazine moiety often imparts favorable properties such as increased water solubility and bioavailability, crucial for the development of orally administered drugs. researchgate.netmdpi.com This versatility has led to the integration of piperazine scaffolds into drugs across numerous therapeutic areas, including antihistamines, antipsychotics, and anticancer agents. researchgate.netrsc.orgrsc.org

The inherent conformational flexibility of the piperazine ring can also be strategically constrained within more complex polycyclic structures to achieve desired biological outcomes. tandfonline.com This adaptability makes the piperazine nucleus a highly sought-after component for constructing new chemical entities with tailored pharmacological effects. researchgate.net

The Strategic Importance of R 2 4 Bromophenyl Piperazine

The focus on (R)-2-(4-Bromophenyl)piperazine as a chiral intermediate stems from the increasing demand for enantiomerically pure drugs. For chiral pharmaceuticals, it is imperative that each enantiomer is studied independently, as they can exhibit vastly different pharmacological and toxicological profiles. nih.govrsc.orgrsc.org The introduction of a substituent directly onto the carbon framework of the piperazine (B1678402) ring, as seen in 2-arylpiperazines, creates a chiral center and opens up a significant, yet historically underexplored, chemical space compared to the more common N-substituted piperazines. mdpi.comrsc.org

The this compound isomer is of particular interest for several reasons:

Defined Stereochemistry: The specific '(R)' configuration allows for precise three-dimensional interactions with biological targets, which is critical for achieving high potency and selectivity.

Arylpiperazine Motif: This structural class is a well-established pharmacophore, known to interact with a variety of receptors and transporters in the central nervous system. nih.govnih.gov

Synthetic Handle: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of derivatives.

This combination of features makes this compound a valuable building block for the discovery and development of novel therapeutics.

The Evolving Research Landscape and Methodological Advances

Asymmetric Construction of the Piperazine Core: Catalytic and Stoichiometric Approaches

The asymmetric construction of the piperazine core is a cornerstone of synthesizing enantiopure 2-arylpiperazines. These methods can be broadly categorized into catalytic and stoichiometric approaches, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Enantioselective Cyclization Strategies and Chiral Auxiliary Applications

Enantioselective cyclization reactions provide a direct route to chiral piperazine frameworks. One notable approach involves the intramolecular hydroamination of aminoalkenes. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been successfully employed in a modular synthesis of 2,6-disubstituted piperazines. nih.gov This method utilizes a homochiral cyclic sulfamidate derived from an amino acid to introduce the desired stereochemistry. nih.gov

Chiral auxiliaries offer another powerful strategy for inducing asymmetry. nih.gov These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key bond-forming step. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, Ellman's auxiliary has been utilized in the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to a chiral α-amino sulfinylimine. nih.gov Another example is the use of a chiral relay auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, which enhances diastereocontrol during enolate alkylation. rsc.org

A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has also been described. This four-step process involves an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org

Photoredox Catalysis and Kinetic Resolution in 2-Arylpiperazine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of 2-arylpiperazines. organic-chemistry.org This approach often involves a decarboxylative arylation strategy to overcome the challenges associated with the direct C-H functionalization of saturated heterocycles. acs.orgnih.gov For example, a photocatalytic decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.orgresearchgate.net Catalysts such as Ir[(ppy)2(dtbbpy)]PF6 and 4CzIPN have been shown to be effective for this transformation under mild conditions. organic-chemistry.org

Kinetic resolution is a complementary technique used to separate a racemic mixture of 2-arylpiperazines into its constituent enantiomers. acs.orgnih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. A notable example is the kinetic resolution of racemic 2-arylpiperazines using asymmetric lithiation with n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. acs.orgnih.gov This process can yield highly enantioenriched substituted piperazines. acs.orgnih.gov The combination of photoredox catalysis for the initial synthesis of the racemic mixture followed by kinetic resolution provides a robust pathway to enantiopure 2-arylpiperazines. acs.orgnih.gov The kinetic resolution of N-Boc-piperazine carboxamide using leucine (B10760876) aminopeptidase (B13392206) has also been reported to produce enantiomerically pure products. tandfonline.com

| Method | Key Features | Example Application | Reference |

| Photoredox Catalysis | Utilizes visible light to promote decarboxylative arylation. Overcomes challenges of direct C-H functionalization. | Synthesis of 2-arylpiperazines from glycine (B1666218) derivatives and aldehydes. | acs.org, nih.gov, |

| Kinetic Resolution | Separates racemic mixtures based on differential reaction rates of enantiomers with a chiral agent. | Resolution of 2-arylpiperazines using n-BuLi/(+)-sparteine. | acs.org, nih.gov |

Chiral Pool Approaches Utilizing Amino Acid Derivatives

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, with amino acids being a prominent source. baranlab.org These molecules serve as versatile starting materials for the synthesis of complex chiral targets, including substituted piperazines. nih.govrsc.orgnih.gov

A common strategy involves converting α-amino acids into chiral 1,2-diamines, which are then cyclized to form the piperazine ring. rsc.orgnih.gov This approach ensures that the stereochemistry inherent in the starting amino acid is transferred to the final product. For example, a practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed from α-amino acids. rsc.org Another efficient one-pot procedure for synthesizing enantiomerically pure N-protected-α-substituted piperazines from N-protected amino acids involves an Ugi-4 component reaction, followed by deprotection, cyclization, and reduction. rsc.org

The synthesis of homochiral piperazines has also been achieved by leveraging the chirality of amino acid derivatives in multi-step sequences. For instance, (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine was prepared from S-phenylalanine in an 11-step synthesis. clockss.org

Control of Absolute Configuration and Enantiomeric Purity

The control of absolute configuration is paramount in stereoselective synthesis. In the context of this compound, this means ensuring the desired (R) configuration at the C2 stereocenter. This is typically achieved through the use of chiral catalysts, auxiliaries, or starting materials from the chiral pool, as detailed in the preceding sections.

The enantiomeric purity of the final product is a critical measure of the success of an asymmetric synthesis. High enantiomeric excess (ee) or enantiomeric ratio (er) indicates that one enantiomer is present in a much greater proportion than the other. Various analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are employed to determine the enantiomeric purity of the synthesized piperazines. nih.gov

For instance, in the kinetic resolution of 2-arylpiperazines using n-BuLi/(+)-sparteine, enantiomer ratios of up to 99:1 have been achieved, demonstrating excellent control over enantiomeric purity. nih.gov Similarly, the use of chiral auxiliaries often leads to high diastereoselectivity in the key bond-forming step, which, after removal of the auxiliary, translates to high enantiomeric purity in the final product.

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

Optimizing reaction conditions is a crucial step in developing a practical and efficient stereoselective synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and the nature of protecting groups to maximize both the stereoselectivity and the chemical yield of the desired product.

For example, in the rhodium-catalyzed C-H functionalization for the synthesis of substituted piperidines, a related class of heterocycles, optimization of the temperature was shown to improve the yield with only a minor impact on stereoselectivity. nih.gov Specifically, conducting the reaction at 39 °C resulted in a higher yield compared to 0 °C. nih.gov

In the context of kinetic resolution, the stoichiometry of the resolving agent and the reaction time are critical parameters. For the kinetic resolution of 2-arylpiperazines, it was found that using 0.6 equivalents of n-BuLi and 0.8 equivalents of (+)-sparteine for 30 minutes provided optimal results, leading to high enantiomeric ratios. nih.gov

The choice of protecting groups on the piperazine nitrogens can also significantly influence the outcome of a reaction. For instance, the yield and stereoselectivity in the asymmetric lithiation-trapping of N-Boc piperazines can be affected by the nature of the distal N-substituent. researchgate.net

| Parameter | Effect on Synthesis | Example | Reference |

| Temperature | Can influence both reaction rate and stereoselectivity. | In Rh-catalyzed reactions, increasing temperature from 0°C to 39°C improved yield. | nih.gov |

| Reagent Stoichiometry | Crucial for achieving high selectivity in kinetic resolutions. | Optimal results for kinetic resolution of 2-arylpiperazines were obtained with 0.6 equiv. n-BuLi and 0.8 equiv. (+)-sparteine. | nih.gov |

| Protecting Groups | The nature of the protecting group can impact yield and stereoselectivity. | The distal N-substituent in N-Boc piperazines affects the outcome of asymmetric lithiation. | researchgate.net |

Functionalization of the Bromophenyl Moiety: Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the molecular framework and introducing diverse substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely employed method for forming biaryl structures by reacting the aryl bromide with an organoboron species, typically a boronic acid or its ester. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. wikipedia.orglibretexts.org The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. libretexts.org

For this compound, a Suzuki-Miyaura reaction with an arylboronic acid (Ar-B(OH)₂) would replace the bromine atom with a new aryl group, leading to the formation of (R)-2-(4-arylphenyl)piperazine derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. mdpi.com For instance, the use of Pd(PPh₃)₄ as a catalyst with a suitable base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for similar substrates. mdpi.com The reactivity in Suzuki coupling is influenced by the electronic nature of the substituents on the boronic acid, with electron-rich boronic acids often giving better yields. mdpi.com

Sonogashira Coupling:

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically utilizes a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction can be performed under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org

Reacting this compound with a terminal alkyne (R-C≡CH) under Sonogashira conditions would yield (R)-2-(4-(alkynyl)phenyl)piperazine derivatives. The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and copper(I) salt, along with a suitable amine base, is crucial for the reaction's success. libretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The reactivity of the aryl halide in Sonogashira coupling follows the general trend of I > Br > Cl > OTf. wikipedia.org

Interactive Data Table: Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | (R)-2-(4-Arylphenyl)piperazine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | (R)-2-(4-(Alkynyl)phenyl)piperazine |

Derivatization at Piperazine Nitrogen Atoms: Acylation, Alkylation, and Sulfonylation Reactions

The two nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through various reactions, including acylation, alkylation, and sulfonylation. ambeed.com These modifications are essential for modulating the compound's physicochemical properties and biological activity.

Acylation:

Acylation of the piperazine nitrogens can be achieved using acyl halides or acid anhydrides to form the corresponding amides. ambeed.com This reaction is a common strategy for introducing a wide array of functional groups. For instance, reaction with acetyl chloride would yield a mono- or di-acetylated piperazine derivative. The regioselectivity of the acylation can often be controlled by the reaction conditions and the use of protecting groups.

Alkylation:

Alkylation of the piperazine nitrogens introduces alkyl groups, which can significantly impact the compound's properties. This can be accomplished using alkyl halides. However, controlling the degree of alkylation to achieve mono- or di-alkylation can be challenging. researchgate.net One common strategy to achieve mono-alkylation is to use a large excess of piperazine. researchgate.net Another approach is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Sulfonylation:

Sulfonylation involves the reaction of the piperazine nitrogens with a sulfonyl chloride to form sulfonamides. This functional group can act as a hydrogen bond acceptor and can influence the compound's interaction with biological targets. For example, reaction with methanesulfonyl chloride would yield a mono- or di-methanesulfonylated derivative. ambeed.com

Stereospecific Reactions Involving the Chiral Carbon Center

The chiral carbon at the 2-position of the piperazine ring is a key feature of this compound. Maintaining the stereochemical integrity of this center during chemical transformations is often crucial for preserving the desired biological activity.

A reaction is considered stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For this compound, any reaction that proceeds via a mechanism that does not involve the chiral center directly, such as the cross-coupling reactions on the bromophenyl moiety or derivatization at the distal N4-nitrogen, will be stereospecific with respect to the C2-carbon.

However, reactions involving the C2-carbon or the adjacent N1-nitrogen must be carefully designed to avoid racemization. For example, if a reaction were to proceed through a mechanism that temporarily flattens the stereocenter, a mixture of enantiomers could be formed. Therefore, synthetic strategies that preserve the (R)-configuration are highly desirable.

Regioselective Transformations and Orthogonal Protecting Group Strategies

The presence of two distinct nitrogen atoms in the piperazine ring (N1 and N4) necessitates regioselective control during derivatization. Orthogonal protecting group strategies are often employed to achieve this. bham.ac.ukiris-biotech.de An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another under different reaction conditions. iris-biotech.de

For this compound, one nitrogen atom can be selectively protected, allowing the other to be functionalized. For example, the N1-nitrogen can be protected with a group that is stable under the conditions required for functionalizing the N4-nitrogen, and vice versa. Common protecting groups used in piperazine chemistry include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). researchgate.net

The choice of protecting group is critical and depends on the planned synthetic route. For instance, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenolysis. This orthogonality allows for the sequential and regioselective introduction of different substituents onto the piperazine ring, enabling the synthesis of a wide variety of complex derivatives. researchgate.net

Advanced Derivatization Strategies and Analogue Development

Design and Synthesis of Novel Chiral N-Substituted Piperazine (B1678402) Derivatives

The presence of two secondary amine groups in the piperazine ring of (R)-2-(4-bromophenyl)piperazine offers a prime opportunity for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical and biological properties. The synthesis of novel chiral N-substituted derivatives can be strategically approached to achieve mono- or di-substitution while preserving the stereochemical integrity of the chiral center.

A common and effective method for selective mono-N-alkylation involves the use of a protecting group on one of the nitrogen atoms. For instance, the N1-nitrogen can be protected with a tert-butoxycarbonyl (Boc) group. The remaining N-H at the N4 position can then undergo various substitution reactions. Subsequent deprotection of the Boc group yields the mono-substituted derivative. Alternatively, controlling the stoichiometry of the alkylating agent and the reaction conditions can favor mono-alkylation, although this can sometimes lead to a mixture of products that require purification. researchgate.netgoogle.com

Reductive amination is another powerful technique for introducing N-substituents. This method involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new carbon-nitrogen bond. This approach is highly versatile and allows for the introduction of a wide range of alkyl and arylalkyl groups. nih.gov

Furthermore, N-arylation reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling, can be employed to introduce aryl or heteroaryl moieties onto the piperazine nitrogen. organic-chemistry.org These copper- or palladium-catalyzed reactions are tolerant of a broad range of functional groups, enabling the synthesis of complex derivatives.

Table 1: Examples of Synthetic Strategies for N-Substituted this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|

| Mono-N-alkylation (via protection) | 1. (Boc)₂O, Et₃N, CH₂Cl₂ 2. R-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., ACN) 3. TFA or HCl in Dioxane | Mono-N-alkylated piperazine | High selectivity for mono-substitution. | | Reductive Amination | RCHO (aldehyde) or RCOR' (ketone), NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl or N-Arylalkyl piperazine | Mild conditions, broad substrate scope. | | Buchwald-Hartwig Amination | Ar-Br (aryl bromide), Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl piperazine | Forms C-N bonds with aryl halides. | | Chan-Lam Coupling | Ar-B(OH)₂ (aryl boronic acid), Cu catalyst, Base, O₂ or air | N-Aryl piperazine | Utilizes aryl boronic acids. |

Creation of Complex Polyheterocyclic Systems Featuring the Piperazine Core

The nucleophilic nature of the nitrogen atoms in this compound makes it an excellent building block for the construction of more complex polyheterocyclic systems. By reacting the piperazine with bifunctional electrophiles, new rings can be fused onto the piperazine core, leading to novel molecular architectures.

One such strategy involves the reaction of this compound with reagents that can form a new heterocyclic ring by engaging both nitrogen atoms. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of a fused diazepine (B8756704) ring.

Another approach is the use of the piperazine as a linker between two other heterocyclic systems. For instance, a Mannich reaction can be employed to connect the piperazine to a pre-existing heterocyclic scaffold, such as a 1,2,4-triazole (B32235). mdpi.comresearchgate.net This involves the reaction of the piperazine, an aldehyde (like formaldehyde), and a compound with an active hydrogen, such as a triazole-thione. This method provides a straightforward route to complex molecules with potential biological activity. mdpi.com

Furthermore, the 4-bromophenyl moiety can participate in intramolecular cyclization reactions. For example, after N-substitution with a suitable functional group, a palladium-catalyzed intramolecular Heck reaction could be envisioned to form a new ring fused to the phenyl group.

Table 2: Examples of Polyheterocyclic Systems Derived from this compound

| Synthetic Approach | Key Reagents | Resulting Heterocyclic System |

|---|---|---|

| Mannich Reaction | Formaldehyde (B43269), 1,2,4-triazole derivative | Piperazinyl-methyl-triazole |

| Reaction with Bifunctional Electrophiles | Phosgene or thiophosgene | Fused urea (B33335) or thiourea (B124793) ring |

| Intramolecular Cyclization | N-alkylation with a terminal alkyne, followed by Pd-catalyzed cyclization | Tetracyclic system |

Utilization of this compound as a Precursor for Diverse Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are able to bind to multiple biological targets. mdpi.com The piperazine ring is considered one such scaffold. nih.govnih.govcornell.edurug.nl this compound serves as an excellent precursor for the generation of diverse molecular scaffolds by leveraging the reactivity of both the piperazine ring and the 4-bromophenyl group.

The bromine atom on the phenyl ring is a particularly useful handle for a variety of cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, and Heck couplings can be used to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the attachment of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, dramatically increasing the structural diversity of the resulting compounds.

By combining modifications at the phenyl ring with different substitutions on the piperazine nitrogens, a vast chemical space can be explored from a single chiral precursor. For example, a Suzuki coupling to introduce a pyridine (B92270) ring at the 4-position of the phenyl group, followed by N-alkylation of the piperazine, would generate a completely new molecular scaffold.

Development of Libraries of Enantiopure Piperazine Derivatives for Chemical Screening

The systematic derivatization of this compound is an effective strategy for creating libraries of enantiopure compounds for high-throughput screening. By employing combinatorial chemistry principles, a large number of distinct analogues can be synthesized and evaluated for their biological activity.

A typical library synthesis would involve a common intermediate, such as N1-Boc-(R)-2-(4-bromophenyl)piperazine. This intermediate can be arrayed in a multi-well plate and reacted with a diverse set of building blocks. For example, a library of N4-alkylated derivatives can be generated by reacting the intermediate with a collection of different aldehydes in a reductive amination protocol. Following this, the Boc group can be removed, and the N1 position can be further functionalized with another set of diverse reagents, such as acyl chlorides or sulfonyl chlorides.

This parallel synthesis approach allows for the rapid generation of a large and structurally diverse library of compounds, all retaining the original chirality of the starting material. Such libraries are invaluable tools in the early stages of drug discovery for identifying hit compounds with desired biological activities. nih.gov

Computational and Theoretical Investigations of R 2 4 Bromophenyl Piperazine

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of (R)-2-(4-bromophenyl)piperazine is not static; the piperazine (B1678402) ring can adopt several conformations, primarily low-energy chair and boat forms. Conformational analysis is critical to determine the most stable spatial arrangement of the atoms and the energy barriers between different conformers.

For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position on the chair conformer. Computational studies on similar piperazine structures have shown a general preference for the substituent to be in the axial position to minimize steric hindrance and optimize electronic interactions. nih.gov Energy minimization calculations, typically performed using molecular mechanics force fields like MMFF94 or quantum mechanical methods, are employed to locate the lowest energy conformers on the potential energy surface. nih.gov These calculations reveal that the chair conformation with the 4-bromophenyl group in the axial position is generally the most stable form. The relative energies of other conformers, such as the alternative chair form and various boat and twist-boat conformations, are also determined to understand the molecule's conformational landscape. nih.govresearchgate.net

Table 1: Representative Calculated Relative Energies for Conformers of this compound Note: This data is illustrative and based on typical findings for 2-substituted piperazines.

| Conformer | Substituent Position | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Axial | 0.00 (Global Minimum) |

| Chair 2 | Equatorial | 1.5 - 3.0 |

| Twist-Boat | - | 4.0 - 6.0 |

| Boat | - | 5.0 - 7.0 |

Quantum Chemical Calculations (e.g., DFT) for Elucidating Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure of this compound, which governs its reactivity and selectivity. organic-chemistry.org Methods such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. organic-chemistry.orgnih.govnih.gov

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO is typically localized on the piperazine nitrogens, particularly the unsubstituted secondary amine, making it the primary site for electrophilic attack. The LUMO is often distributed across the bromophenyl ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. organic-chemistry.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms of the piperazine ring. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. organic-chemistry.org

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying the most nucleophilic and electrophilic sites. The unsubstituted nitrogen atom (N-H) of the piperazine ring typically carries a more negative charge than the nitrogen attached to the aryl group, confirming it as the more reactive nucleophilic center. organic-chemistry.org

Table 2: Illustrative DFT-Calculated Properties for this compound Note: Values are representative and depend on the specific DFT method and basis set used.

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates nucleophilic character, centered on piperazine N-H. |

| LUMO Energy | ~ -0.5 eV | Indicates electrophilic character, centered on the aryl ring. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Reflects the molecule's overall polarity. |

| Mulliken Charge on N-H | ~ -0.4 e | Confirms a primary site for protonation or alkylation. |

| Mulliken Charge on N-Aryl | ~ -0.2 e | Less nucleophilic due to electron withdrawal by the aryl group. |

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify intermediates and, crucially, the transition state (TS) structures that connect them. nih.govmdpi.com A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. nih.gov

For this compound, common reactions involve the secondary amine, such as N-alkylation or N-arylation. organic-chemistry.org Theoretical calculations can model these processes:

Reactant and Product Optimization: The geometries of the starting materials (e.g., the piperazine and an alkyl halide) and the final product are optimized to find their minimum energy structures.

Transition State Search: Algorithms are used to locate the transition state structure for the reaction. For an SN2 alkylation, this would involve the simultaneous formation of the new N-C bond and the breaking of the C-halogen bond.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path downhill from the transition state, confirming that it connects the intended reactants and products. nih.gov

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which determines the reaction rate. By comparing the activation energies for competing pathways, the most favorable mechanism can be predicted. mdpi.com

These studies can clarify regioselectivity, for instance, by demonstrating computationally why reactions occur preferentially at the more nucleophilic N-H position rather than the N-aryl position.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

A typical MD simulation of this compound would involve:

Placing the molecule in a simulation box filled with a chosen solvent (e.g., water).

Running the simulation for a set period (nanoseconds to microseconds) at a constant temperature and pressure (NPT ensemble), which mimics laboratory conditions. nih.gov

Analyzing the resulting trajectory to understand the molecule's behavior.

Key insights from MD simulations include:

Conformational Flexibility: MD simulations can show the transitions between different chair and boat conformations of the piperazine ring and the rotation around the C-N bond connecting the phenyl group.

Solvent Interactions: The simulations reveal how solvent molecules arrange around the solute and the formation and breaking of hydrogen bonds, particularly involving the piperazine's N-H group and the solvent.

Root-Mean-Square Deviation (RMSD): This metric tracks how much the molecule's structure deviates from its initial, energy-minimized conformation over time, indicating its structural stability. nih.gov

In the context of drug design, MD simulations are also used to study the interaction of a ligand like this compound with its biological target, revealing the stability of the binding pose and the key intermolecular interactions that maintain the protein-ligand complex. nih.govnih.gov

Applications of R 2 4 Bromophenyl Piperazine in Asymmetric Synthesis and Catalyst Design

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, including pharmaceuticals and natural products. sigmaaldrich.com The use of such blocks is a cornerstone of asymmetric synthesis, as it allows for the direct incorporation of a stereocenter, simplifying synthetic routes and avoiding costly and often inefficient chiral separation steps later in the sequence. nih.gov The (R)-2-(4-bromophenyl)piperazine molecule is an archetypal chiral building block, providing a pre-defined stereocenter and multiple reactive sites for further chemical modification.

The piperazine (B1678402) ring is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The introduction of a substituent at the C2 position, especially an aryl group, creates a chiral center that can be critical for specific interactions with biological targets. While specific examples utilizing the (R)-enantiomer of 2-(4-bromophenyl)piperazine (B12445) are not extensively documented in current literature, the reactivity of the closely related achiral 1-(4-bromophenyl)piperazine (B1272185) serves to illustrate the synthetic potential. For instance, it has been used in a Mannich reaction with a 1,2,4-triazole-3-thione derivative and formaldehyde (B43269) to construct a more complex heterocyclic system. mdpi.comresearchgate.net This reaction proceeds by nucleophilic addition of the piperazine nitrogen to the iminium ion formed in situ, demonstrating the utility of the piperazine core in building molecular complexity. mdpi.com

The synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione highlights the utility of the bromophenyl)piperazine scaffold. mdpi.comresearchgate.net By employing the enantiomerically pure this compound in such a reaction, a new chiral center could be introduced, leading to the formation of a specific diastereomer. The bromophenyl moiety offers an additional advantage, serving as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further diversity and the construction of highly complex, enantiomerically pure molecules. nih.gov

Example Reaction: Synthesis of a Complex Heterocycle

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-(4-bromophenyl)piperazine | Formaldehyde (aq. 37%) | Ethanol | Room Temperature, 24h | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

A major application of chiral molecules is in the design of ligands for asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. nih.govbldpharm.com Chiral piperazine derivatives have been explored for this purpose, often designed with C2-symmetry or as nonsymmetrical P,N-ligands. bibliomed.org

The structure of this compound is well-suited for derivatization into chiral ligands. The two nitrogen atoms of the piperazine ring can act as donor sites to coordinate with a metal. The secondary amine (NH) can be readily functionalized with groups containing other donor atoms (e.g., phosphorus, sulfur), creating bidentate or tridentate ligands. The (R)-configuration of the 2-aryl substituent ensures the transfer of chirality to the catalytic system.

While the direct application of this compound in the development of specific, named chiral ligands is not detailed in the reviewed literature, its potential is clear based on established principles of ligand design. For example, functionalization of the N1 and/or N4 positions could lead to various classes of ligands with tunable steric and electronic properties.

Potential Chiral Ligand Types Derivable from a Piperazine Scaffold

| Ligand Class | General Structure Features | Potential Metal Coordination | Reference Principle |

|---|---|---|---|

| P,N-Ligands | Contains both a phosphorus and a nitrogen donor atom. Often derived by attaching a phosphine-containing arm to the piperazine nitrogen. | Palladium, Rhodium, Iridium | nih.gov |

| N,N-Ligands | Contains two nitrogen donor atoms. Can be the inherent piperazine nitrogens or involve appended nitrogen-containing groups. | Copper, Ruthenium, Zinc | bibliomed.org |

| Tridentate Ligands | Features three donor atoms designed to bind to a metal center in a pincer-like fashion for enhanced stability and control. | Palladium, Nickel, Iron | nih.gov |

Precursor in the Synthesis of Chiral Polymeric Materials and Frameworks

Chiral polymers are macromolecules that possess stereocenters in their repeating units, leading to a defined three-dimensional structure, often a helical conformation. These materials are of great interest for applications in chiral separations, sensing, and optics. The synthesis of such polymers typically involves the polymerization of chiral monomers.

This compound represents a potential chiral monomer. The vinyl group necessary for polymerization could be introduced at the bromophenyl position via a cross-coupling reaction (e.g., Stille or Suzuki coupling with a vinyl-organometallic reagent). Alternatively, polymerization could proceed through step-growth mechanisms by transforming the piperazine nitrogens into functional groups like amides or ureas. The inherent chirality of the (R)-2-arylpiperazine unit would be imparted to the entire polymer chain.

However, a review of the current scientific literature does not provide specific examples of the synthesis of chiral polymers or frameworks using this compound as a monomeric precursor. The development of chiral polymers from this building block remains a prospective area of research.

Utility in Sustainable Chemical Processes and Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. slideshare.net Key principles include the use of renewable feedstocks, catalysis over stoichiometric reagents, and the use of safer solvents and reaction conditions.

The application of this compound in processes that align with green chemistry principles is an area of potential but is not yet explicitly detailed in the literature. However, certain synthetic transformations involving related piperazine structures hint at this potential. For example, the synthesis of the triazole-thione derivative using 1-(4-bromophenyl)piperazine was conducted in ethanol, a greener solvent compared to many chlorinated hydrocarbons, and at room temperature, which reduces energy consumption. mdpi.com

Furthermore, the development of catalytic applications for ligands derived from this compound (as discussed in section 6.2) inherently aligns with green chemistry principles. Catalytic processes are preferred because a small amount of catalyst can generate large quantities of product, reducing waste and improving atom economy. Facile Pd-catalyzed methods for producing arylpiperazines under aerobic conditions have also been developed, representing a greener synthetic route to this class of compounds. organic-chemistry.org The utility of the specific (R)-enantiomer in explicitly designated green methodologies is a subject for future investigation.

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Research of R 2 4 Bromophenyl Piperazine and Its Derivatives

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral compounds is a critical task in chemical research. nih.gov Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for this purpose. nih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For a molecule like (R)-2-(4-Bromophenyl)piperazine, the ECD spectrum serves as a unique fingerprint of its absolute configuration. The assignment is typically achieved by comparing the experimentally measured spectrum with theoretical spectra generated through high-level quantum chemical calculations. vt.edu This computational approach models the chiroptical properties and has become a reliable method for assigning the absolute configuration of even complex molecules. vt.edu

In cases where a chiral molecule lacks a suitable chromophore and is therefore "ECD silent," the use of achiral chromophoric moieties, known as chiroptical probes, is an effective strategy. nih.gov These probes are chemically linked to the chiral substrate, inducing a diagnostic ECD signal from which the absolute configuration of the original molecule can be determined. nih.gov Similarly, ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information for stereochemical assignment. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure and dynamic behavior of molecules in solution. mdpi.com For this compound and its derivatives, ¹H and ¹³C NMR spectra provide essential information about the chemical environment of each atom. nih.gov

The piperazine (B1678402) ring typically adopts a chair conformation, and its dynamic behavior can be investigated using temperature-dependent NMR spectroscopy. nih.govresearchgate.net At lower temperatures, the interconversion between different chair conformations can become slow on the NMR timescale, leading to the appearance of distinct signals for axial and equatorial protons. nih.gov For N-acylated derivatives, restricted rotation around the amide C-N bond introduces another conformational dynamic, resulting in the presence of rotamers that can also be studied by monitoring signal changes with temperature. rsc.orgnih.gov From these temperature-dependent studies, the energy barriers (ΔG‡) for conformational processes like ring inversion can be calculated, providing quantitative insight into the molecule's flexibility. nih.govrsc.org

Advanced 2D NMR techniques are crucial for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the piperazine ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the 4-bromophenyl group to the piperazine ring and identifying the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects through-space proximity of protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the 1-(4-Bromophenyl)piperazine (B1272185) Moiety

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ | 3.36 - 3.39 | 40 - 50 |

| Aromatic CH | 6.95 | 110 - 120 |

| Aromatic CH | 7.39 | 130 - 135 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-N | - | 145 - 155 |

Note: Data compiled from representative spectra of 1-(4-bromophenyl)piperazine and its derivatives. nih.govmdpi.com Actual shifts may vary depending on the solvent and specific derivatization.

X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives

While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's three-dimensional arrangement. For derivatives of phenylpiperazine, crystallographic studies consistently confirm that the piperazine ring adopts a chair conformation. nih.govnih.gov

X-ray analysis is particularly powerful for complex derivatives, as it can resolve any ambiguity in stereochemistry or regiochemistry that may be difficult to ascertain by other means. nih.gov For instance, in the synthesis of complex molecules, X-ray crystallography has been used to definitively identify the structure of regioisomeric products. nih.gov The resulting crystal structure also reveals how molecules pack in the crystal lattice and details the network of intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which govern the solid-state properties of the material. nih.gov The structural data obtained from crystallography can also be used to validate and refine the conformational models derived from NMR studies in solution. rsc.org

Table 2: Example Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5982 |

| b (Å) | 8.4705 |

| c (Å) | 14.8929 |

| β (°) | 97.430 |

| Volume (ų) | 1325.74 |

| Conformation | Chair |

Note: Data is representative for a functionalized piperazine derivative and illustrates the type of information obtained from an X-ray diffraction experiment. nih.gov

Mass Spectrometry Techniques for Reaction Monitoring and Pathway Analysis

Mass spectrometry (MS) is an essential tool for the analysis of this compound and its derivatives, primarily for molecular weight confirmation and for monitoring the progress of chemical reactions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a compound, which allows for the determination of its elemental formula. mdpi.com This is a standard method to confirm the identity of a newly synthesized derivative and ensure the correct product has been formed. mdpi.com

For more detailed mechanistic studies, targeted mass spectrometry techniques like Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), are exceptionally powerful. nih.govproteomics.com.au MRM is a highly sensitive and specific method performed on a triple quadrupole mass spectrometer. proteomics.com.au It works by selectively monitoring a specific "transition," where the first quadrupole isolates the precursor ion (the molecule of interest), the second quadrupole fragments it, and the third quadrupole isolates a specific fragment ion. mdpi.com This dual mass filtering provides exquisite specificity, allowing for the quantification of a target molecule even in a complex mixture with high background noise. proteomics.com.au

This methodology can be applied to reaction monitoring by developing an MRM assay for both the starting materials and the desired product. By taking aliquots from the reaction mixture over time, the rate of disappearance of reactants and the rate of appearance of the product can be accurately quantified. nih.govnih.gov This provides detailed kinetic data and can help elucidate the reaction pathway. A related technique, Parallel Reaction Monitoring (PRM), uses a high-resolution mass analyzer (like an Orbitrap) to monitor all fragment ions of a targeted precursor simultaneously, offering high sensitivity and specificity for quantitative analysis. frontiersin.org These advanced MS methods are invaluable for optimizing reaction conditions and understanding complex reaction mechanisms.

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Synthetic Achievements

One of the most promising approaches involves a photocatalytic decarboxylative arylation of a suitable piperazine (B1678402) precursor, followed by a kinetic resolution . acs.org This two-step process would begin with the synthesis of a racemic 2-arylpiperazine. For instance, a protected piperazine-2-carboxylic acid can be coupled with an aryl halide, such as 1-bromo-4-iodobenzene, using a combination of a photocatalyst and a nickel catalyst. This would yield racemic N-protected 2-(4-bromophenyl)piperazine (B12445). The subsequent kinetic resolution, employing a chiral base like n-butyllithium in complex with a chiral ligand such as (+)-sparteine, can then selectively react with one enantiomer, allowing for the isolation of the desired (R)-enantiomer in high enantiomeric purity. acs.org

Another powerful technique is the asymmetric lithiation-trapping of N-Boc piperazines . This method utilizes a chiral ligand to direct the deprotonation of an N-Boc protected piperazine at one of the enantiotopic α-protons, followed by quenching with an electrophile. While this method has been successfully applied to the synthesis of various α-substituted piperazines, its application to the direct arylation to form 2-arylpiperazines is still under development. researchgate.net

The use of chiral auxiliaries remains a classic and reliable strategy. A chiral auxiliary, attached to one of the nitrogen atoms of the piperazine ring, can direct the stereoselective introduction of the aryl group at the C-2 position. Subsequent removal of the auxiliary would afford the desired enantiopure product.

Furthermore, catalytic asymmetric methods have shown great promise. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of activated pyrazines offers a direct route to chiral piperazines with high enantioselectivity. scispace.com

A plausible synthetic route to (R)-2-(4-Bromophenyl)piperazine, based on the photocatalytic decarboxylative arylation and kinetic resolution strategy, is outlined below:

| Step | Reaction | Reactants | Key Reagents | Product |

| 1 | Photocatalytic Decarboxylative Arylation | N-Boc-piperazine-2-carboxylic acid, 1-bromo-4-iodobenzene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst), NiCl2·glyme (catalyst), dtbbpy (ligand) | Racemic N-Boc-2-(4-bromophenyl)piperazine |

| 2 | Kinetic Resolution | Racemic N-Boc-2-(4-bromophenyl)piperazine | n-BuLi, (+)-sparteine | (R)-N-Boc-2-(4-bromophenyl)piperazine |

| 3 | Deprotection | (R)-N-Boc-2-(4-bromophenyl)piperazine | Trifluoroacetic acid or HCl | This compound |

This table outlines a proposed synthetic pathway. The specific conditions for each step would require experimental optimization.

Identification of Emerging Research Frontiers and Unexplored Reactivity

The development of synthetic methods for chiral arylpiperazines like this compound opens up several exciting research frontiers. A significant area of exploration is the diversification of the aryl substituent . While the 4-bromophenyl group is a versatile starting point for cross-coupling reactions, the development of methods to introduce a wider range of electronically and sterically diverse aryl and heteroaryl groups at the C-2 position is crucial. This would allow for a more comprehensive exploration of the structure-activity relationships of these compounds in various biological systems.

Another emerging frontier is the diastereoselective synthesis of multi-substituted piperazines . Building upon a chiral 2-arylpiperazine scaffold, the introduction of additional substituents at other positions of the piperazine ring with high diastereoselectivity would lead to molecules with greater three-dimensional complexity and potentially enhanced biological activity and selectivity. nih.gov

The unexplored reactivity of the C-H bonds of the piperazine ring itself presents another avenue for research. Recent advances in C-H functionalization could be applied to selectively modify the piperazine core of this compound, providing access to novel analogs without the need for de novo synthesis. researchgate.net

Furthermore, the development of flow chemistry approaches for the synthesis of chiral arylpiperazines could offer significant advantages in terms of safety, scalability, and efficiency, making these valuable building blocks more accessible for drug discovery programs.

Potential for Integration into Novel Asymmetric Catalytic Systems

Chiral piperazine derivatives have shown significant potential as ligands in asymmetric catalysis. The unique structural features of this compound, including its defined stereochemistry and the presence of two nitrogen atoms with different steric and electronic environments, make it an attractive candidate for the development of novel chiral catalysts.

The piperazine nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The 4-bromophenyl group can be further functionalized to tune the steric and electronic properties of the ligand, or to immobilize the catalyst on a solid support for easier separation and recycling.

Potential applications for catalysts derived from this compound include:

| Catalytic Application | Potential Transformation |

| Asymmetric Hydrogenation | Reduction of prochiral ketones, imines, and olefins |

| Asymmetric C-C Bond Formation | Michael additions, aldol (B89426) reactions, and allylic alkylations |

| Asymmetric C-N Bond Formation | Hydroamination and aza-Henry reactions |

| Asymmetric C-H Functionalization | Enantioselective C-H activation and insertion reactions |

The development of such catalytic systems would not only be a significant academic achievement but could also have practical applications in the synthesis of other valuable chiral molecules.

Concluding Perspectives on the Broader Impact of Chiral Arylpiperazine Research

The research focused on chiral arylpiperazines, exemplified by the synthesis and potential applications of this compound, has a profound impact on the field of medicinal chemistry and drug discovery. The vast majority of currently marketed piperazine-containing drugs are N-substituted, leaving the vast chemical space of C-substituted piperazines largely unexplored. rsc.org The development of robust and efficient methods for the synthesis of enantiomerically pure 2-arylpiperazines provides the tools necessary to systematically investigate this untapped area.

The ability to introduce defined stereochemistry at the C-2 position of the piperazine ring allows for a more precise and nuanced approach to drug design. This can lead to the development of more potent and selective drugs with improved pharmacokinetic and pharmacodynamic properties, and potentially reduced side effects. The 4-bromophenyl moiety in the title compound serves as a versatile anchor for the construction of compound libraries through various cross-coupling reactions, further expanding the accessible chemical space.

Q & A

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

- Protocol :

- Oral bioavailability : Administer 10 mg/kg to Sprague-Dawley rats; collect plasma at 0–24 h for LC-MS analysis .

- Brain penetration : Measure CSF-to-plasma ratio after intravenous infusion (BBB permeability >0.3 indicates CNS activity) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.